2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline using hydrogenation techniques.
Introduction of Chloro Group: The chloro group is introduced through a halogenation reaction, often using chlorine gas or a suitable chlorinating agent.
Propanoylation: The propanoyl group is introduced via an acylation reaction, typically using propanoyl chloride in the presence of a base.
Benzamide Formation: Finally, the benzamide moiety is introduced through a reaction with benzoyl chloride under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical products and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is similar to other quinoline derivatives, such as 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. it is unique in its specific structural features and potential applications. Other similar compounds include:
3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDKFGGYLXCGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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